Cas no 857054-02-5 (3-Methyl 2H-Furo2,3-cpyran-2-one)

3-Methyl 2H-Furo2,3-cpyran-2-one structure
857054-02-5 structure
Nome do Produto:3-Methyl 2H-Furo2,3-cpyran-2-one
N.o CAS:857054-02-5
MF:C8H6O3
MW:150.131442546844
CID:663711
PubChem ID:11469158

3-Methyl 2H-Furo2,3-cpyran-2-one Propriedades químicas e físicas

Nomes e Identificadores

    • 3-Methyl 2H-Furo[2,3-c]pyran-2-one
    • 2H-Furo[2,3-c]pyran-2-one, 3-methyl-
    • 3-METHYL-2H-FURO[2,3-C]PYRAN-2-ONE
    • 3-METHYL-FURO[2,3-C]PYRAN-2-ONE
    • 3-methylfuro[2,3-c]pyran-2-one
    • KAR1
    • Karrikinolide
    • 3-Methyl-2H-furo[2,3-c]pyran-2-one (ACI)
    • Karrikin 1
    • 857054-02-5
    • Q27462001
    • Karrikin KAR1
    • AKOS006285049
    • SCHEMBL3851130
    • DB-262394
    • KKN
    • CS-0127950
    • HY-136302
    • DTXSID70466795
    • 3-Methyl 2H-Furo2,3-cpyran-2-one
    • Inchi: 1S/C8H6O3/c1-5-6-2-3-10-4-7(6)11-8(5)9/h2-4H,1H3
    • Chave InChI: JUTMAMXOAOYKHT-UHFFFAOYSA-N
    • SMILES: O=C1C(C)=C2C(=COC=C2)O1

Propriedades Computadas

  • Massa Exacta: 150.03200
  • Massa monoisotópica: 150.031694049g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 11
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 307
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 0.5
  • Superfície polar topológica: 35.5Ų

Propriedades Experimentais

  • Ponto de Fusão: 116-118°C
  • PSA: 43.35000
  • LogP: 1.64600

3-Methyl 2H-Furo2,3-cpyran-2-one Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
BioAustralis
BIA-K1791-0.50 mg
Karrikinolide
857054-02-5 >95%byHPLC
0.50mg
$233.00 2023-09-11
A2B Chem LLC
AC19729-1mg
3-Methyl-2H-furo[2,3-c]pyran-2-one
857054-02-5 ≥98%
1mg
$243.00 2024-04-19
TRC
M305480-25mg
3-Methyl 2H-Furo[2,3-c]pyran-2-one
857054-02-5
25mg
$4762.00 2023-05-17
TRC
M305480-2mg
3-Methyl 2H-Furo[2,3-c]pyran-2-one
857054-02-5
2mg
$555.00 2023-05-17
TRC
M305480-1mg
3-Methyl 2H-Furo[2,3-c]pyran-2-one
857054-02-5
1mg
$ 289.00 2023-09-07
BioAustralis
BIA-K1791-0.50mg
Karrikinolide
857054-02-5 >95% by HPLC
0.50mg
$255.00 2024-12-18
1PlusChem
1P004Q5T-1mg
2H-Furo[2,3-c]pyran-2-one, 3-methyl-
857054-02-5 ≥98%
1mg
$335.00 2024-04-21
Apollo Scientific
BICR202-5mg
KAR1
857054-02-5
5mg
£795.00 2024-05-23
TRC
M305480-5mg
3-Methyl 2H-Furo[2,3-c]pyran-2-one
857054-02-5
5mg
$ 1332.00 2023-09-07
TRC
M305480-10mg
3-Methyl 2H-Furo[2,3-c]pyran-2-one
857054-02-5
10mg
$ 2240.00 2023-09-07

3-Methyl 2H-Furo2,3-cpyran-2-one Método de produção

Método de produção 1

Condições de reacção
1.1 15 min, heated
Referência
Production of the Seed Germination Stimulant Karrikinolide from Combustion of Simple Carbohydrates
Flematti, Gavin R.; et al, Journal of Agricultural and Food Chemistry, 2011, 59(4), 1195-1198

Método de produção 2

Condições de reacção
1.1 Reagents: tert-Butylamine borane ,  Aluminum chloride Solvents: Dichloromethane ;  20 min, reflux; 10 min, reflux; reflux → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Referência
Synthesis of the germination stimulant 3-methyl-2H-furo[2,3-c]pyran-2-one and analogous compounds from carbohydrates
Goddard-Borger, Ethan D.; et al, European Journal of Organic Chemistry, 2007, (23), 3925-3934

Método de produção 3

Condições de reacção
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  rt; 10 min, -78 °C
1.2 Reagents: Methanesulfonic acid, 1,1,1-trifluoro-, anhydride with B,B-dibutylborinic acid Solvents: Dichloromethane ;  -78 °C; 1 h, -78 °C
1.3 -78 °C; 20 min, -78 °C → -10 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  -10 °C
2.1 Reagents: Triethyl phosphite ;  3 h, 140 °C; 140 °C → rt
2.2 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  10 min, rt
2.3 Reagents: p-Toluenesulfonic acid Solvents: Water ;  0 °C; 1 h, rt
Referência
Synthesis of Karrikinolide Using the Aldol-Type Acetal Addition Reaction
Kirita, Kanade; et al, Journal of Organic Chemistry, 2020, 85(5), 3936-3941

Método de produção 4

Condições de reacção
1.1 Reagents: Tributylamine ,  Titanium tetrachloride Solvents: Dichloromethane ;  -60 - -55 °C; 1.5 h, -60 - -55 °C
2.1 Reagents: Triethylamine ,  Trifluoroacetic anhydride Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  0 - 5 °C; 30 min, 0 - 5 °C
2.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ;  0 - 5 °C; 1 h, 0 - 5 °C
2.3 Catalysts: p-Toluenesulfonic acid monohydrate Solvents: Toluene ;  2 h, reflux
Referência
Synthesis of the seed germination stimulant 3-methyl-2H-furo[2,3-c]pyran-2-ones utilizing direct and regioselective Ti-crossed aldol addition
Nagase, Ryohei; et al, Tetrahedron Letters, 2008, 49(29-30), 4509-4512

Método de produção 5

Condições de reacção
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene
Referência
Synthesis of butenolides as seed germination stimulants
Sun, Kingmo; et al, Tetrahedron Letters, 2008, 49(18), 2922-2925

Método de produção 6

Condições de reacção
1.1 heated
Referência
Production of the Seed Germination Stimulant Karrikinolide from Combustion of Simple Carbohydrates
Flematti, Gavin R.; et al, Journal of Agricultural and Food Chemistry, 2011, 59(4), 1195-1198

Método de produção 7

Condições de reacção
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  rt; 10 min, -78 °C
1.2 Reagents: Methanesulfonic acid, 1,1,1-trifluoro-, anhydride with B,B-dibutylborinic acid Solvents: Dichloromethane ;  -78 °C; 1 h, -78 °C
1.3 -78 °C; 20 min, -78 °C → -10 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  -10 °C
2.1 Reagents: Triethyl phosphite ;  3 h, 140 °C; 140 °C → rt
2.2 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  10 min, rt
2.3 Reagents: p-Toluenesulfonic acid Solvents: Water ;  0 °C; 1 h, rt
Referência
Synthesis of Karrikinolide Using the Aldol-Type Acetal Addition Reaction
Kirita, Kanade; et al, Journal of Organic Chemistry, 2020, 85(5), 3936-3941

Método de produção 8

Condições de reacção
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  1 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referência
Efficient synthesis of karrikinolide via Cu(II)-catalyzed lactonization
Matsuo, Kazumasa; et al, Tetrahedron, 2011, 67(5), 971-975

Método de produção 9

Condições de reacção
1.1 Reagents: tert-Butylamine borane Solvents: Dichloromethane ;  20 min, rt
1.2 Reagents: Aluminum chloride ;  2 h, reflux; reflux → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Referência
Karrikins from plant smoke modulate bacterial quorum sensing
Mandabi, Aviad; et al, Chemical Communications (Cambridge, 2014, 50(40), 5322-5325

Método de produção 10

Condições de reacção
1.1 Reagents: tert-Butylamine borane ,  Aluminum chloride Solvents: Dichloromethane ;  rt → reflux; 20 min, reflux
Referência
Discovery of cytochrome bc1 complex inhibitors inspired by the natural product karrikinolide
Chen, Cheng; et al, RSC Advances, 2016, 6(100), 97580-97586

Método de produção 11

Condições de reacção
1.1 Reagents: Triethylamine ,  Trifluoroacetic anhydride Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  0 - 5 °C; 30 min, 0 - 5 °C
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ;  0 - 5 °C; 1 h, 0 - 5 °C
1.3 Catalysts: p-Toluenesulfonic acid monohydrate Solvents: Toluene ;  2 h, reflux
Referência
Synthesis of the seed germination stimulant 3-methyl-2H-furo[2,3-c]pyran-2-ones utilizing direct and regioselective Ti-crossed aldol addition
Nagase, Ryohei; et al, Tetrahedron Letters, 2008, 49(29-30), 4509-4512

Método de produção 12

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C
1.2 -
Referência
Synthesis of butenolides as seed germination stimulants
Sun, Kingmo; et al, Tetrahedron Letters, 2008, 49(18), 2922-2925

Método de produção 13

Condições de reacção
1.1 Reagents: Triethyl phosphite ;  3 h, 140 °C; 140 °C → rt
1.2 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  10 min, rt
1.3 Reagents: p-Toluenesulfonic acid Solvents: Water ;  0 °C; 1 h, rt
Referência
Synthesis of Karrikinolide Using the Aldol-Type Acetal Addition Reaction
Kirita, Kanade; et al, Journal of Organic Chemistry, 2020, 85(5), 3936-3941

Método de produção 14

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ;  20 h, 80 °C
Referência
Synthesis of Karrikinolide Using the Aldol-Type Acetal Addition Reaction
Kirita, Kanade; et al, Journal of Organic Chemistry, 2020, 85(5), 3936-3941

Método de produção 15

Condições de reacção
1.1 15 min, heated
Referência
Production of the Seed Germination Stimulant Karrikinolide from Combustion of Simple Carbohydrates
Flematti, Gavin R.; et al, Journal of Agricultural and Food Chemistry, 2011, 59(4), 1195-1198

Método de produção 16

Condições de reacção
1.1 Reagents: N-Bromosuccinimide Solvents: Carbon tetrachloride ;  15 min, reflux
1.2 Reagents: Azobisisobutyronitrile ,  N-Bromosuccinimide ;  reflux; reflux → 0 °C
2.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  1 h, reflux; reflux → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referência
Efficient synthesis of karrikinolide via Cu(II)-catalyzed lactonization
Matsuo, Kazumasa; et al, Tetrahedron, 2011, 67(5), 971-975

Método de produção 17

Condições de reacção
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  rt; 10 min, -78 °C
1.2 Reagents: Methanesulfonic acid, 1,1,1-trifluoro-, anhydride with B,B-dibutylborinic acid Solvents: Dichloromethane ;  -78 °C; 1 h, -78 °C
1.3 -78 °C; 20 min, -78 °C → -10 °C
1.4 Reagents: Diisopropylethylamine ;  10 min, -78 °C
1.5 Reagents: Methanesulfonic acid, 1,1,1-trifluoro-, anhydride with B,B-dibutylborinic acid Solvents: Dichloromethane ;  -78 °C; 1 h
1.6 -78 °C; 20 min, -78 °C → -10 °C
1.7 Reagents: Sodium bicarbonate Solvents: Water ;  -10 °C
2.1 Reagents: Triethyl phosphite ;  3 h, 140 °C; 140 °C → rt
2.2 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  10 min, rt
2.3 Reagents: p-Toluenesulfonic acid Solvents: Water ;  0 °C; 1 h, rt
Referência
Synthesis of Karrikinolide Using the Aldol-Type Acetal Addition Reaction
Kirita, Kanade; et al, Journal of Organic Chemistry, 2020, 85(5), 3936-3941

Método de produção 18

Condições de reacção
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt; 12 h, rt
2.1 Reagents: Methanesulfonic acid Catalysts: Methyl(triphenylphosphine)gold Solvents: Toluene ;  2 h, reflux
Referência
New and Scalable Access to Karrikin (KAR1) and Evaluation of Its Potential Application on Corn Germination
Lachia, Mathilde; et al, Helvetica Chimica Acta, 2018, 101(8),

Método de produção 19

Condições de reacção
1.1 Reagents: Methanesulfonic acid Catalysts: Methyl(triphenylphosphine)gold Solvents: Toluene ;  2 h, reflux
Referência
New and Scalable Access to Karrikin (KAR1) and Evaluation of Its Potential Application on Corn Germination
Lachia, Mathilde; et al, Helvetica Chimica Acta, 2018, 101(8),

Método de produção 20

Condições de reacção
1.1 Reagents: tert-Butylamine borane ,  Aluminum chloride Solvents: Dichloromethane ;  10 min, reflux
Referência
From Biomass to the Karrikins via Selective Catalytic Oxidation of Hemicellulose-Derived Butyl Xylosides and Glucosides
Xiao, Ganyuan; et al, European Journal of Organic Chemistry, 2022, 2022(15),

Método de produção 21

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 10 min, rt
2.1 Reagents: Hydrochloric acid Solvents: Water ;  20 h, 80 °C
Referência
Synthesis of Karrikinolide Using the Aldol-Type Acetal Addition Reaction
Kirita, Kanade; et al, Journal of Organic Chemistry, 2020, 85(5), 3936-3941

3-Methyl 2H-Furo2,3-cpyran-2-one Raw materials

3-Methyl 2H-Furo2,3-cpyran-2-one Preparation Products

3-Methyl 2H-Furo2,3-cpyran-2-one Literatura Relacionada

Fornecedores recomendados
pengshengyue
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
pengshengyue
Nanjing Jubai Biopharm
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nanjing Jubai Biopharm
Hubei Henglvyuan Technology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hefei Zhongkesai High tech Materials Technology Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD